Cas no 2197053-17-9 (6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid)

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is a fluorinated quinoxaline derivative with notable chemical and pharmaceutical applications. Its structure, featuring a trifluoromethyl group and carboxylic acid functionality, enhances its reactivity and potential as a versatile intermediate in organic synthesis. The dimethyl substitution at the 6 and 7 positions contributes to steric and electronic modulation, improving selectivity in coupling reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to act as a precursor for heterocyclic scaffolds. Its stability and well-defined reactivity profile make it a reliable choice for research and industrial applications.
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid structure
2197053-17-9 structure
商品名:6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
CAS番号:2197053-17-9
MF:C12H9F3N2O2
メガワット:270.207273244858
MDL:MFCD30725955
CID:5213378

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
    • 2-Quinoxalinecarboxylic acid, 6,7-dimethyl-3-(trifluoromethyl)-
    • MDL: MFCD30725955
    • インチ: 1S/C12H9F3N2O2/c1-5-3-7-8(4-6(5)2)17-10(12(13,14)15)9(16-7)11(18)19/h3-4H,1-2H3,(H,18,19)
    • InChIKey: ZVNRDKVHZNOZTB-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(C)=C(C)C=2)N=C(C(F)(F)F)C=1C(O)=O

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB475266-1g
6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; .
2197053-17-9
1g
€651.60 2025-02-13
abcr
AB475266-5g
6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; .
2197053-17-9
5g
€1846.50 2025-02-13
abcr
AB475266-1 g
6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; .
2197053-17-9
1g
€651.60 2023-07-18
abcr
AB475266-5 g
6,7-Dimethyl-3-trifluoromethyl-quinoxaline-2-carboxylic acid; .
2197053-17-9
5g
€1,846.50 2023-07-18

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid 関連文献

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acidに関する追加情報

Introduction to 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid (CAS No: 2197053-17-9)

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid, with the CAS number 2197053-17-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both methyl and trifluoromethyl substituents on the quinoxaline core imparts distinct electronic and steric characteristics, making it a versatile scaffold for designing novel bioactive molecules.

The quinoxaline moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into compounds targeting various therapeutic areas. Its rigid bicyclic structure provides stability, while the nitrogen atoms at the 1 and 4 positions allow for hydrogen bonding interactions, which are crucial for binding to biological targets. In particular, 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid exhibits enhanced lipophilicity due to the electron-withdrawing effect of the trifluoromethyl group, a feature that can improve membrane permeability and oral bioavailability of derived drug candidates.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules based on 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid. High-throughput docking studies have identified its potential as an inhibitor of enzymes involved in cancer metabolism. Specifically, preliminary research suggests that derivatives of this compound may interfere with key metabolic pathways such as glycolysis and the tricarboxylic acid cycle, offering a promising avenue for developing antitumor agents.

The carboxylic acid functionality at the 2-position of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid provides a reactive site for further chemical modifications. This allows medicinal chemists to explore diverse derivatization strategies, including esterification, amidation, or coupling with other heterocycles. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, enhancing its suitability for therapeutic applications.

In vitro studies have begun to elucidate the biological activity of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid. Initial assays indicate moderate binding affinity to certain kinases and transcription factors, suggesting its potential as a lead compound for small-molecule inhibitors. Furthermore, its stability under various conditions makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.

The synthesis of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclization reactions to form the quinoxaline ring system followed by functional group interconversions to introduce the methyl and trifluoromethyl groups. Advances in green chemistry have also been leveraged to develop more sustainable synthetic routes, reducing waste and improving yields.

Future research directions for 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid include exploring its role in drug discovery beyond oncology. Its structural motif is reminiscent of compounds with antimicrobial and anti-inflammatory properties, prompting investigations into these areas as well. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.

The growing interest in fluorinated compounds like 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid stems from their proven ability to modulate enzyme activity and improve drug-like properties. The trifluoromethyl group enhances metabolic stability and binding affinity by increasing lipophilicity while maintaining polarizability. This balance is critical for designing drugs that exhibit prolonged half-lives and reduced susceptibility to degradation by metabolic enzymes.

Regulatory considerations play a vital role in advancing compounds such as 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures consistent quality control during synthesis and purification processes. Additionally, preclinical toxicity studies are essential to assess safety profiles before human testing can commence.

The economic impact of developing novel therapeutics based on 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid cannot be overstated. Pharmaceutical companies invest heavily in research aimed at identifying high-value scaffolds like this one due to their potential market significance. As drug discovery becomes increasingly data-driven, computational tools will continue to play a pivotal role in identifying promising candidates for further development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2197053-17-9)6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
A1142959
清らかである:99%/99%
はかる:1g/5g
価格 ($):386.0/1094.0